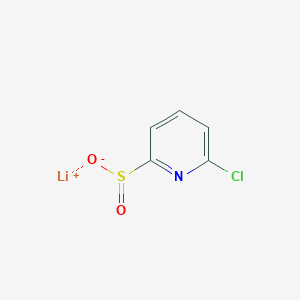
Lithium(1+) ion 6-chloropyridine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enhancing Lithium-Sulfur Battery Performance
Lithium-sulfur batteries, noted for their high energy density and low cost, face challenges such as capacity fading and low sulfur utilization. Research has focused on improving these aspects through various strategies, including the use of metallic oxide cathode hosts for better polysulfide adsorption and conversion, and transition metal dichalcogenides (TMDs) for polysulfide electrocatalysis. These strategies aim to stabilize polysulfide shuttles and enhance cell stability (Pang et al., 2014; Babu et al., 2017).
Mechanism of Ion Transport
The transport mechanisms of lithium ions in amorphous poly(ethylene oxide) (PEO) have been studied to understand lithium cation mobility. This research provides insights into the electrolyte properties that could influence the performance of lithium-based batteries, including lithium-sulfur systems (Borodin & Smith, 2006).
Addressing Lithium-Sulfur Battery Challenges
Research has also focused on addressing the inherent challenges of lithium-sulfur batteries, such as short cycling life and low sulfur utilization, through the development of nanoporous graphitic carbon nitride (g-C3N4) and exploring the effects of sparingly solvating electrolytes. These approaches aim to improve cycling performance and energy density by mitigating polysulfide dissolution and promoting stable electrochemistry under lean electrolyte conditions (Pang & Nazar, 2016; Cheng et al., 2016).
Fundamental Chemistry and Solutions
The review and research efforts are directed towards understanding the fundamental chemistry of lithium-sulfur batteries, identifying the problems, and proposing solutions. This includes analyzing the influence of electrolyte composition on the sulfur electrode and developing design principles for heteroatom-doped nanocarbon to achieve strong anchoring of polysulfides. These studies lay the groundwork for improving lithium-sulfur battery technology by enhancing performance, safety, and reliability (Fang et al., 2017; Hou et al., 2016).
Mecanismo De Acción
The mechanism of action of lithium ions in general is complex and not fully understood. They are known to interact with several neurotransmitters and receptors in the central nervous system and these interactions are thought to be responsible for lithium’s mood-stabilizing effects .
It is stored at a temperature of -10 degrees .
Safety and Hazards
Propiedades
IUPAC Name |
lithium;6-chloropyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.Li/c6-4-2-1-3-5(7-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQONBAQQXIQKT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=NC(=C1)Cl)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClLiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloro-2-(4,5-dimethylthiazol-2-yl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2765486.png)

![4-((4-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2765488.png)
![[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2765489.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765493.png)



